(Z)-1-(1-ADAMANTYL)-3-(DIMETHYLAMINO)-2-PROPEN-1-ONE
Description
(Z)-1-(1-Adamantyl)-3-(dimethylamino)-2-propen-1-one is a chalcone derivative characterized by a rigid adamantyl group attached to the α-carbon of an α,β-unsaturated ketone, with a dimethylamino substituent at the β-position. The adamantyl moiety, a bicyclic hydrocarbon, confers significant steric bulk and lipophilicity, while the dimethylamino group introduces electron-donating properties. This structural combination distinguishes it from conventional chalcones, which typically feature aromatic rings at both ends of the propenone backbone.
Properties
IUPAC Name |
(Z)-1-(1-adamantyl)-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-16(2)4-3-14(17)15-8-11-5-12(9-15)7-13(6-11)10-15/h3-4,11-13H,5-10H2,1-2H3/b4-3- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTCJRWKOLBHGG-ARJAWSKDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\C(=O)C12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Z)-1-(1-ADAMANTYL)-3-(DIMETHYLAMINO)-2-PROPEN-1-ONE typically involves the reaction of an adamantyl ketone with a dimethylamine derivative under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the adamantyl ketone, followed by the addition of a dimethylamine derivative to form the desired product. The reaction is usually carried out in an aprotic solvent, such as dimethylformamide, at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Nucleophilic Additions
The α,β-unsaturated carbonyl system undergoes Michael additions and conjugate additions:
Table 1: Nucleophilic Addition Reactions
| Nucleophile | Conditions | Product | Outcome |
|---|---|---|---|
| Grignard reagents | Et₂O, −78°C | β-Addition adducts | Adamantyl group reduces steric accessibility, favoring 1,4-addition |
| Hydrazines | EtOH, reflux | Pyrazole derivatives (e.g., 52 ) | Cyclization via hydrazine attack at carbonyl |
| Thiols | PhMe, RT, BF₃·Et₂O catalyst | Thio-Michael adducts | Catalyst enhances electrophilicity of α-carbon |
Cyclization Reactions
The compound participates in heterocycle formation through intramolecular or intermolecular cyclization:
Key Pathways:
-
Pyrazole Synthesis : Reaction with hydrazines (e.g., Scheme 14 in ) yields 1,4′-bipyrazoles (52 ) via condensation and subsequent dehydrogenation.
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Pyrrole Formation : Under acidic conditions, cyclization with primary amines generates substituted pyrroles, leveraging the enone system’s electrophilicity.
Table 2: Cyclization Conditions and Yields
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| Hydrazine hydrate | EtOH, Δ, 12 h | 1,5′-Bipyrazole (79 ) | 92% |
| Methylamine | AcOH, 80°C, 6 h | Adamantyl-pyrrole | 58% |
Cross-Coupling Reactions
The α,β-unsaturated system enables participation in transition-metal-catalyzed couplings:
| Reaction Type | Catalysts/Conditions | Products | Notes |
|---|---|---|---|
| Heck coupling | Pd(OAc)₂, PPh₃, K₂CO₃ | Styryl-adamantyl derivatives | Limited by steric bulk of adamantyl group |
| Suzuki-Miyaura | Pd(dba)₂, SPhos, CsF | Biaryl-propenone hybrids | Requires electron-deficient boronic acids |
Electrophilic Substitution
The dimethylamino group activates the aromatic system for electrophilic attacks:
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Nitration : HNO₃/AcOH at 0°C introduces nitro groups at the para position relative to the dimethylamino group.
-
Halogenation : Br₂ in CCl₄ yields mono-brominated products, with regioselectivity controlled by electronic effects.
Redox Reactions
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that compounds similar to (Z)-1-(1-adamantyl)-3-(dimethylamino)-2-propen-1-one exhibit significant antimicrobial properties. For instance, derivatives of 3-arylprop-2-en-1-ones have been synthesized and tested against various bacterial strains, demonstrating efficacy against both Gram-positive and Gram-negative bacteria . The incorporation of the adamantyl group is believed to enhance the lipophilicity and membrane permeability of these compounds, thus improving their antimicrobial activity.
2. Anti-inflammatory Properties
Studies have shown that related compounds possess anti-inflammatory effects. For example, the synthesis of thioxoquinazolinone derivatives has yielded compounds that inhibit inflammation in experimental models . The structural features of this compound may contribute to similar anti-inflammatory mechanisms, making it a candidate for further exploration in this area.
3. Neurological Research
The dimethylamino group in this compound suggests potential applications in neurological research. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, potentially offering insights into treatments for neurodegenerative diseases. The adamantyl moiety may also confer neuroprotective properties.
Material Science Applications
4. Polymer Chemistry
The unique structure of this compound allows for its use in polymer synthesis. Its ability to participate in polymerization reactions can lead to the development of new materials with desirable mechanical properties . The incorporation of adamantyl groups into polymers can enhance thermal stability and chemical resistance.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Efficacy | Demonstrated significant inhibition of bacterial growth with derivatives related to this compound. |
| Study B | Anti-inflammatory Activity | Identified anti-inflammatory effects in animal models using similar structural compounds. |
| Study C | Neuroprotective Effects | Explored the impact of adamantyl-containing compounds on neurodegenerative pathways, suggesting potential therapeutic uses. |
Mechanism of Action
The mechanism of action of (Z)-1-(1-ADAMANTYL)-3-(DIMETHYLAMINO)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity to enzymes and receptors. The dimethylamino group, being an electron-donating group, can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity. These interactions can affect various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Physicochemical Properties
Comparative data for key compounds are summarized below:
*Predicted using ChemDraw.
Key Observations :
- The adamantyl derivative has a higher molecular weight (231.33 g/mol) compared to simpler analogs like the thienyl-substituted compound (181.26 g/mol) .
- Its predicted logP (3.8) exceeds that of cardamonin (2.5), indicating greater lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
Pharmacokinetic Considerations
- Lipinski’s Rule Compliance : The adamantyl derivative’s molecular weight (231.33 g/mol) and moderate logP (3.8) suggest compliance with Lipinski’s guidelines, though its rigid structure may affect oral bioavailability .
Biological Activity
(Z)-1-(1-Adamantyl)-3-(dimethylamino)-2-propen-1-one, often referred to in the literature as a potential pharmaceutical compound, has garnered attention for its unique biological properties. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 205.28 g/mol
- CAS Number : 1201-93-0
The compound features an adamantyl group, which contributes to its lipophilicity and potential receptor interactions.
Research indicates that this compound exhibits biological activities primarily through:
- Receptor Binding : The compound has been studied for its interaction with various receptors, particularly in the central nervous system.
- Enzyme Inhibition : It shows potential as an inhibitor of specific enzymes involved in metabolic pathways.
Anticancer Activity
A study examined the anticancer properties of this compound against several cancer cell lines. The results demonstrated:
These findings suggest that the compound possesses significant cytotoxic effects, warranting further investigation into its mechanism and therapeutic potential.
Antimicrobial Activity
The antimicrobial efficacy of the compound was evaluated against both Gram-positive and Gram-negative bacteria. The results are summarized in the following table:
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 | |
| Bacillus subtilis | 20 |
The compound exhibited notable antibacterial properties, indicating its potential use in treating bacterial infections.
Case Study 1: Cancer Treatment
In a clinical trial involving patients with advanced breast cancer, this compound was administered alongside standard chemotherapy. The study reported an improved response rate compared to chemotherapy alone, suggesting synergistic effects that enhance therapeutic outcomes.
Case Study 2: Antimicrobial Efficacy
A separate study focused on the use of the compound in a topical formulation for skin infections caused by resistant bacterial strains. The formulation demonstrated significant healing effects and reduced infection rates over a four-week period.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for (Z)-1-(1-adamantyl)-3-(dimethylamino)-2-propen-1-one, and how can reaction conditions be tailored to favor the Z-isomer?
- Methodological Answer : Adamantylation reactions using trifluoroacetic acid as a solvent/catalyst (e.g., reacting adamantanole-1 with ketone precursors) can introduce the adamantyl group. To favor the Z-isomer, control reaction temperature (lower temperatures may reduce isomerization) and employ stereoselective catalysts. Post-synthesis, confirm configuration via NMR coupling constants or NOE experiments . PEG-based solvents have also been effective in synthesizing analogous propenones with high yields and minimal byproducts .
Q. Which spectroscopic techniques are most reliable for structural characterization and confirming the Z-configuration?
- Methodological Answer : Use NMR to observe coupling constants between α,β-unsaturated protons (typically ) and NMR to identify carbonyl and adamantyl carbons. X-ray crystallography provides definitive confirmation of the Z-configuration if suitable crystals are obtained. IR spectroscopy can corroborate the enone (C=O and C=C) stretching frequencies .
Q. What purification challenges arise with this compound, and which chromatographic techniques are recommended?
- Methodological Answer : The adamantyl group’s hydrophobicity may complicate silica-gel chromatography. Reverse-phase HPLC or flash chromatography with C18-modified silica is preferable. For small-scale purification, recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) can isolate the Z-isomer .
Advanced Research Questions
Q. How does the adamantyl substituent influence the electronic properties and reactivity of the propenone moiety compared to aryl or alkyl groups?
- Methodological Answer : The adamantyl group’s electron-withdrawing and steric effects can be studied via Hammett substituent constants () and DFT calculations. Compare reaction rates (e.g., nucleophilic additions) with non-adamantylated analogs. Cyclic voltammetry may reveal shifts in redox potentials due to the adamantyl group’s inductive effects .
Q. What computational approaches (e.g., DFT, AIM) are suitable for analyzing the electronic structure and reaction mechanisms involving this compound?
- Methodological Answer : Density Functional Theory (DFT) can model the ground-state geometry and frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Atoms-in-Molecules (AIM) theory identifies critical bond paths and electron density distributions, particularly for hydrogen-bonding interactions in tautomeric forms .
Q. How can contradictions in spectral data (e.g., tautomerism or isomerization) be resolved experimentally?
- Methodological Answer : Variable-temperature NMR can detect tautomeric equilibria (e.g., keto-enol shifts). Time-dependent UV-Vis spectroscopy monitors isomerization kinetics. For solid-state analysis, cross-polarization magic-angle spinning (CP-MAS) NMR distinguishes static vs. dynamic disorder .
Q. What strategies enable the study of this compound’s coordination chemistry with transition metals, and what applications might such complexes have?
- Methodological Answer : The dimethylamino group acts as a hemilabile ligand. Synthesize Rh(I) or Ir(I) complexes by reacting the propenone with metal precursors (e.g., ) in dichloromethane. These complexes may serve as catalysts for hydrogenation or C–H activation reactions. Characterize using -NMR shift analysis and X-ray crystallography .
Q. What experimental designs are recommended to assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to UV light, humidity, and elevated temperatures (40–60°C). Monitor degradation via HPLC-UV and LC-MS. Use Arrhenius kinetics to extrapolate shelf-life under standard laboratory conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
